molecular formula C23H38Cl2N2O2 B2551437 1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1217685-50-1

1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2551437
CAS No.: 1217685-50-1
M. Wt: 445.47
InChI Key: NJTWCHQIMHGUJN-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a high-purity chemical compound offered for research and development purposes. This complex molecule is characterized by a distinct molecular architecture, featuring a phenylpiperazine moiety linked to a propan-2-ol chain that is ether-bonded to a stereochemically defined (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane group (a derivative of borneol ), and presented as a stable dihydrochloride salt. The phenylpiperazine group is a common pharmacophore in medicinal chemistry research, frequently investigated for its potential interactions with various neurotransmitter receptors in the central nervous system . The borneol-derived moiety, a natural product derivative, may influence the compound's physicochemical properties, such as its lipophilicity and potential to cross biological membranes. The propan-2-ol linker provides a versatile spacer that connects these two significant structural features. As such, this compound is a valuable building block or reference standard for researchers in the fields of medicinal chemistry and pharmacology, particularly for those exploring structure-activity relationships in compound libraries or developing novel bioactive molecules. This product is intended for use by qualified laboratory professionals only. It is strictly for research applications and is not classified or intended for use as a drug, in diagnostic procedures, or for any human or veterinary consumption.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2.2ClH/c1-22(2)18-9-10-23(22,3)21(15-18)27-17-20(26)16-24-11-13-25(14-12-24)19-7-5-4-6-8-19;;/h4-8,18,20-21,26H,9-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWCHQIMHGUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperazine ring, a bicyclic structure derived from camphor, and a propanol moiety. Its molecular formula is C27H36N2O22HClC_{27}H_{36}N_2O_2\cdot 2HCl, with a molecular weight of approximately 482.5 g/mol. The compound's unique structural features contribute to its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC27H36N2O22HClC_{27}H_{36}N_2O_2\cdot 2HCl
Molecular Weight482.5 g/mol
SolubilitySoluble in water
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidepressant Activity : The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, suggesting potential antidepressant effects.
  • Anxiolytic Effects : Similar structures have been linked to reduced anxiety levels in preclinical models.
  • Neuroprotective Properties : The bicyclic structure may confer neuroprotective effects, potentially useful in neurodegenerative diseases.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with neurotransmitter systems in the brain. Specifically:

  • Serotonin Receptors : It may act as a partial agonist at serotonin receptors (5-HT1A and 5-HT2A).
  • Dopamine Receptors : Potential antagonistic activity at dopamine D2 receptors could contribute to its therapeutic effects.

Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to alleviate symptoms of depression in rodent models. Results indicated a significant reduction in immobility time during forced swimming tests, suggesting antidepressant-like effects.

Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties of the compound using the elevated plus maze test. Mice treated with varying doses exhibited increased time spent in open arms, indicating reduced anxiety levels compared to controls.

Table 2: Summary of Biological Activities

Activity TypeModel UsedResult
AntidepressantForced swimming testReduced immobility time
AnxiolyticElevated plus mazeIncreased open arm entries

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity and long-term effects.

Comparison with Similar Compounds

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol Hydrochloride

  • Substituent Variation : The phenyl group on the piperazine is substituted with 5-chloro-2-methyl, increasing steric bulk and lipophilicity compared to the unsubstituted phenyl in the target compound.
  • Pharmacological Implications : Chlorine and methyl groups may enhance binding affinity to serotonin (5-HT) or dopamine receptors but reduce metabolic stability due to higher cytochrome P450 interaction.
  • Salt Form: Monohydrochloride (vs.

1-(4-Methylpiperazin-1-yl)-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)propan-2-ol Hydrochloride

  • Bridged Cyclic System: Replaces norbornane with adamantane (tricyclo[3.3.1.1³,⁷]decane), a bulkier and more lipophilic structure.
  • Piperazine Substitution : 4-methylpiperazine (vs. 4-phenylpiperazine), reducing aromatic interactions but improving metabolic stability.
  • Pharmacokinetics : Adamantane’s high lipophilicity may enhance blood-brain barrier penetration but increase off-target binding risks.

Comparative Data Table

Parameter Target Compound 5-Chloro-2-methylphenyl Analog Adamantane Analog
Molecular Formula C₂₃H₃₇Cl₂N₃O₂ C₂₄H₃₈Cl₂N₃O₂ C₂₀H₃₆ClN₃O₂
Molecular Weight (g/mol) 490.47 506.49 394.97
Piperazine Substituent 4-Phenyl 4-(5-Chloro-2-methylphenyl) 4-Methyl
Bridged Cyclic System Norbornane Norbornane Adamantane
Salt Form Dihydrochloride Hydrochloride Hydrochloride
Predicted logP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~4.8 (highest lipophilicity)
Aqueous Solubility High (due to dihydrochloride) Moderate (monohydrochloride) Low (adamantane + monohydrochloride)

Research Findings and Implications

  • Receptor Binding : The target compound’s unsubstituted phenylpiperazine may offer balanced affinity for 5-HT₁A and D₂ receptors, whereas the chloro-methyl analog likely prioritizes 5-HT₂A subtypes due to steric effects .
  • Metabolic Stability : The adamantane analog’s methylpiperazine and rigid structure suggest slower hepatic clearance compared to the target compound’s phenylpiperazine .
  • Solubility-Bioavailability Trade-off : The dihydrochloride form of the target compound optimizes solubility without excessive lipophilicity, whereas the adamantane analog’s low solubility may limit formulation options despite superior CNS penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves three key steps:

Preparation of the bicyclic intermediate : Hydrogenation of norbornene derivatives followed by reduction to yield the bicyclo[2.2.1]heptan-2-ylmethanol intermediate .

Synthesis of the piperazine derivative : Alkylation of 4-phenylpiperazine with 1-bromo-2-propanol under basic conditions.

Coupling reaction : The intermediates are coupled using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
Purity Optimization :

  • Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for purification.
  • Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. Which analytical techniques are critical for structural confirmation and stability assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify stereochemistry (e.g., (1S,4R)-configuration in the bicyclic moiety) and functional group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 429.25) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate its pharmacological activity?

  • Mechanism : The piperazine moiety binds to serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, while the bicyclic structure enhances blood-brain barrier permeability .
  • In vitro validation :
    • Radioligand binding assays : Competitive displacement of 3^3H-ketanserin in HEK293 cells expressing 5-HT1A_{1A} receptors (IC50_{50} < 50 nM) .
    • Functional assays : Measurement of cAMP inhibition in CHO-K1 cells via D2_2 receptor activation .
  • In vivo models : Reduced immobility time in the forced swim test (FST) in mice at 10 mg/kg (i.p.), indicating antidepressant-like effects .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between analogs and 5-HT1A_{1A} receptors. For example, fluorophenyl-substituted analogs show higher binding affinity than chlorophenyl derivatives due to enhanced hydrophobic interactions .
  • Quantum Mechanical (QM) calculations : Compare charge distributions at the piperazine nitrogen to explain variations in receptor activation (e.g., higher basicity correlates with stronger D2_2 antagonism) .
  • Data reconciliation : Cross-reference in silico predictions with experimental IC50_{50} values to validate SAR trends .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Solvent optimization : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for greener chemistry and easier recycling .
  • Catalyst screening : Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation steps; Pd/C reduces reaction time by 30% .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor coupling reaction progress and minimize impurities .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported receptor binding affinities across studies?

  • Standardize assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and cell line (e.g., HEK293 vs. CHO-K1 may express receptors differently) .
  • Control compound benchmarking : Compare results to reference ligands (e.g., buspirone for 5-HT1A_{1A}) to calibrate inter-lab variability .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting to resolve outliers .

Safety and Handling

Q. What precautions are essential for safe handling in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors from the dihydrochloride salt .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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